REACTION_CXSMILES
|
C([O:3][P:4]([CH2:9][CH2:10][N:11]1[CH2:19][CH2:18][CH2:17][NH:16][C:15]2[C:14](=[O:20])[C:13](=[O:21])[C:12]1=2)(=[O:8])[O:5]CC)C.O>C(Cl)Cl>[O:20]=[C:14]1[C:13](=[O:21])[C:12]2[N:11]([CH2:10][CH2:9][P:4](=[O:3])([OH:5])[OH:8])[CH2:19][CH2:18][CH2:17][NH:16][C:15]1=2
|
Name
|
|
Quantity
|
37.6 g
|
Type
|
reactant
|
Smiles
|
C(C)OP(OCC)(=O)CCN1C=2C(C(C2NCCC1)=O)=O
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
450 mL
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with vigorous shaking
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The clear solution was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to result in a thin suspension
|
Type
|
CUSTOM
|
Details
|
to give a gummy precipitate which
|
Type
|
STIRRING
|
Details
|
The suspension was shaken vigorously for 10 minutes
|
Duration
|
10 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with acetone
|
Type
|
CUSTOM
|
Details
|
to give a yellow solid compound
|
Type
|
FILTRATION
|
Details
|
the hot solution was filtered through
|
Type
|
FILTRATION
|
Details
|
a fluted filter paper
|
Type
|
CUSTOM
|
Details
|
to remove a small amount of insoluble material
|
Type
|
TEMPERATURE
|
Details
|
The clear aqueous solution was cooled in ice
|
Type
|
CUSTOM
|
Details
|
crystallization
|
Type
|
ADDITION
|
Details
|
The thick crystalline mass was diluted by slow addition of acetone (800 mL)
|
Type
|
WAIT
|
Details
|
kept cold for 1 hr
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with acetone
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1C=2NCCCN(C2C1=O)CCP(O)(O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.2 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 64.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |